1-(Pyrazin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyrazin-2-yl)propan-2-amine is an organic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is a key component of many biochemical and physiological processes, and has been studied extensively in both laboratory and clinical settings.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Flexible Ligands : A study demonstrated the facile synthesis of flexible ligands, including 1,3-bis(pyrazol-1-yl)propanes, through the reaction of pyrazoles with various halogenated compounds in a superbasic medium. This research contributes to the development of novel ligands for potential use in coordination chemistry and catalysis Potapov et al., 2007.
Structural Characterization of Polymorphs : Another study focused on the structural characterization of two polymorphs derived from pyrazin-2-yl compounds. These findings have implications for understanding the diverse hydrogen bonding patterns and crystal structures, which are critical for the design of materials with specific properties Böck et al., 2020.
Oxazolidinone Antibacterial Candidate Synthesis : Research on the synthesis of a novel oxazolidinone antibacterial candidate showcased the application of pyrazin-2-yl compounds in the development of new antibiotics. This study highlights the importance of pyrazin-2-yl derivatives in medicinal chemistry and drug discovery Yang et al., 2014.
Synthesis and Bioactivities of Pyrazole Derivatives : A study on the synthesis and characterization of pyrazole derivatives, including those with pyrazin-2-yl groups, revealed their potential antitumor, antifungal, and antibacterial pharmacophore sites. This underscores the versatility of pyrazin-2-yl derivatives in the development of new therapeutic agents Titi et al., 2020.
Oxidative Cyclization to Triazolopyrazines : Research involving the oxidative cyclization of pyrazin-2-ylguanidine derivatives to produce triazolopyrazines demonstrates the chemical versatility of pyrazin-2-yl derivatives in synthesizing heterocyclic compounds, which are useful in various chemical and pharmaceutical applications Li et al., 2019.
Applications in Material Science and Catalysis
Functional Modification of Hydrogels : A study on the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels with pyrazin-2-ylamine derivatives showcases the application of these compounds in modifying material properties, such as swelling behavior, which is relevant for biomedical and environmental applications Aly & El-Mohdy, 2015.
Copolymerization Catalysts : Research on pyrazolylethylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide indicates the role of pyrazin-2-yl derivatives in catalysis, particularly in the development of sustainable polymerization processes Matiwane et al., 2020.
properties
IUPAC Name |
1-pyrazin-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCGDQSFJGMQQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586315 |
Source
|
Record name | 1-(Pyrazin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-33-2 |
Source
|
Record name | α-Methyl-2-pyrazineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrazin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.